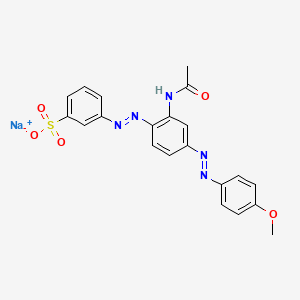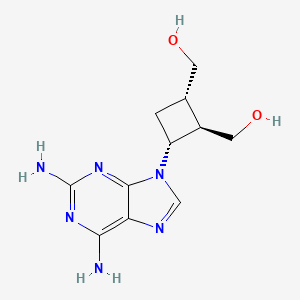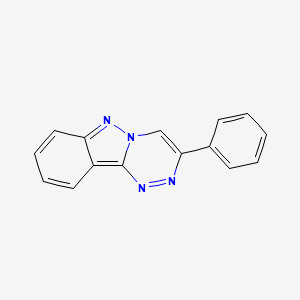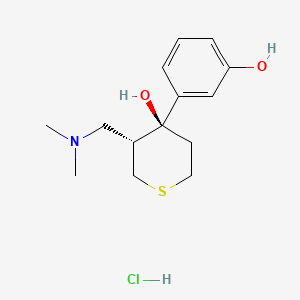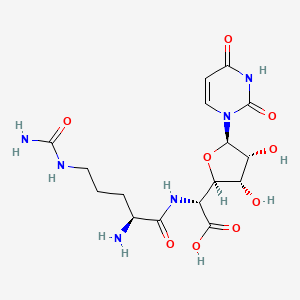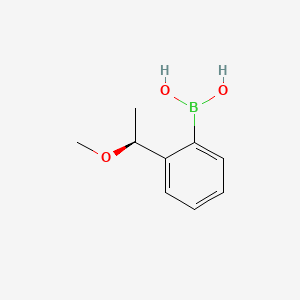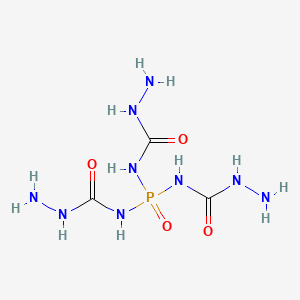
4,4',4''-Phosphinylidynetrisemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 4,4’,4’'-phosphinylidynetrissemicarbazide involves specific reaction conditions and reagents. The preparation methods typically include the reaction of semicarbazide with phosphorous oxychloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure the formation of the desired product. Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4,4’,4’'-phosphinylidynetrissemicarbazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphinylidynetrissemicarbazide derivatives with different functional groups .
Scientific Research Applications
4,4’,4’'-phosphinylidynetrissemicarbazide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4,4’,4’'-phosphinylidynetrissemicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved in these effects include the inhibition of key signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
4,4’,4’‘-phosphinylidynetrissemicarbazide can be compared with other similar compounds, such as phosphinylidynetrissemicarbazide derivatives and other semicarbazide-based compounds. These compounds share similar chemical structures but may differ in their reactivity and applications. The uniqueness of 4,4’,4’'-phosphinylidynetrissemicarbazide lies in its specific phosphinylidynetrissemicarbazide moiety, which imparts distinct chemical and biological properties. Similar compounds include semicarbazide, hydrazine derivatives, and other phosphorous-containing compounds .
Properties
CAS No. |
14795-54-1 |
|---|---|
Molecular Formula |
C3H12N9O4P |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
1-amino-3-bis(hydrazinecarbonylamino)phosphorylurea |
InChI |
InChI=1S/C3H12N9O4P/c4-7-1(13)10-17(16,11-2(14)8-5)12-3(15)9-6/h4-6H2,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI Key |
SIAAKBMRNYIHJY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NN)NP(=O)(NC(=O)NN)NC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


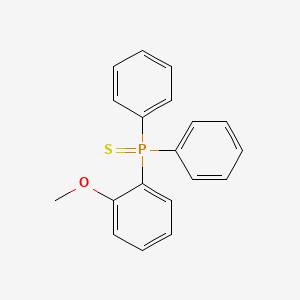
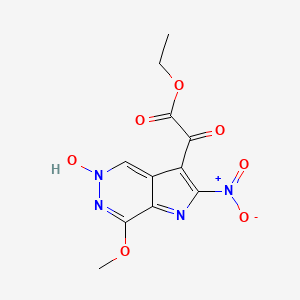
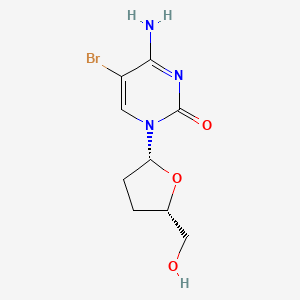
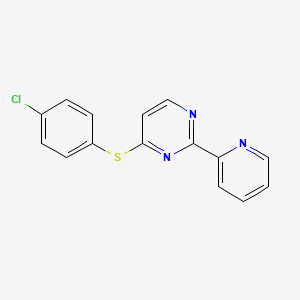
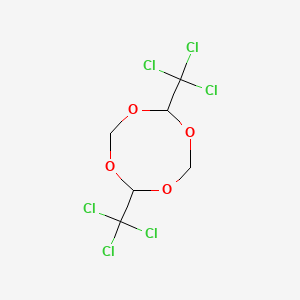
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
